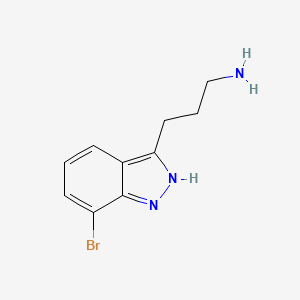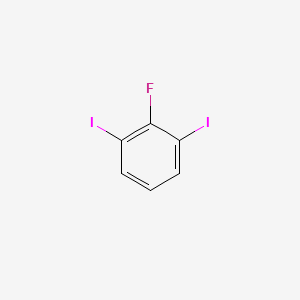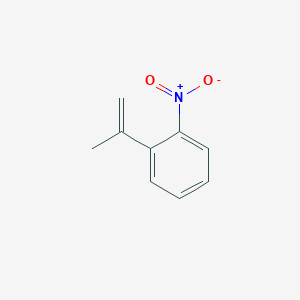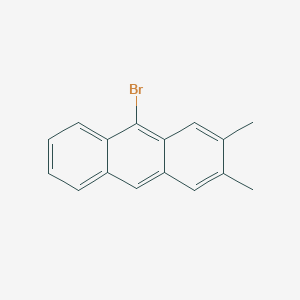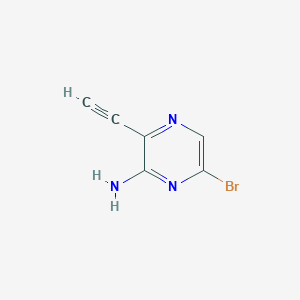
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are commonly used as dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthracene-9,10-dione, a commercially available compound.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using reagents like hydrogen peroxide or a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group can be oxidized to form a carbonyl group.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The ethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(Ethoxymethyl)-1-anthraquinone.
Reduction: Formation of 2-(Ethoxymethyl)-1-hydroxyanthracene.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular processes. For example, its hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxyanthracene-9,10-dione: Lacks the ethoxymethyl group, resulting in different chemical properties and reactivity.
2-Methyl-1-hydroxyanthracene-9,10-dione: Features a methyl group instead of an ethoxymethyl group, affecting its solubility and chemical behavior.
2-(Methoxymethyl)-1-hydroxyanthracene-9,10-dione: Similar structure but with a methoxymethyl group, leading to variations in its chemical and physical properties.
Uniqueness
2-(Ethoxymethyl)-1-hydroxyanthracene-9,10-dione is unique due to the presence of both the ethoxymethyl and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
101451-69-8 |
|---|---|
Fórmula molecular |
C17H14O4 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
2-(ethoxymethyl)-1-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C17H14O4/c1-2-21-9-10-7-8-13-14(15(10)18)17(20)12-6-4-3-5-11(12)16(13)19/h3-8,18H,2,9H2,1H3 |
Clave InChI |
QZDBKOGMXKMLQE-UHFFFAOYSA-N |
SMILES canónico |
CCOCC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




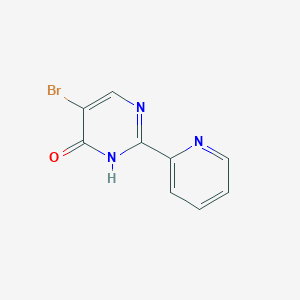
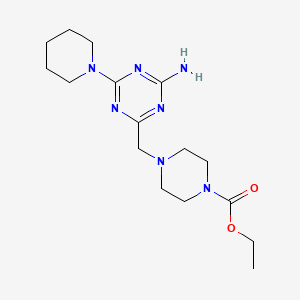
![6-Chloro-[2,4'-bipyridine]-5-carbaldehyde](/img/structure/B13139128.png)
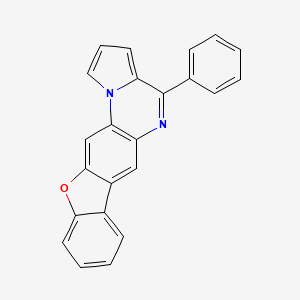
![tert-butyl 3-iodo-2-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B13139133.png)

